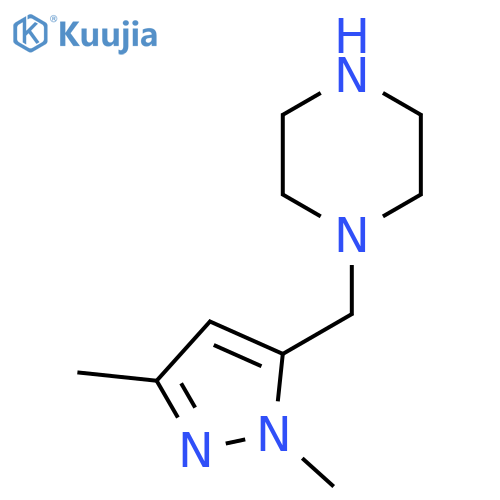

Cas no 1172092-88-4 (1-(1,3-dimethyl-1H-pyrazol-5-yl)methylpiperazine)

1-(1,3-dimethyl-1H-pyrazol-5-yl)methylpiperazine 化学的及び物理的性質

名前と識別子

-

- STK353197

- EN300-901410

- AKOS005168902

- CS-0282528

- 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine

- SCHEMBL14080925

- 1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)piperazine

- 1172092-88-4

- Piperazine, 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-

- 1-(1,3-dimethyl-1H-pyrazol-5-yl)methylpiperazine

-

- MDL: MFCD09859466

- インチ: 1S/C10H18N4/c1-9-7-10(13(2)12-9)8-14-5-3-11-4-6-14/h7,11H,3-6,8H2,1-2H3

- InChIKey: YIUJFYOEEDHCMP-UHFFFAOYSA-N

- ほほえんだ: N1(CC2=CC(C)=NN2C)CCNCC1

計算された属性

- せいみつぶんしりょう: 194.153146591g/mol

- どういたいしつりょう: 194.153146591g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 33.1Ų

1-(1,3-dimethyl-1H-pyrazol-5-yl)methylpiperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-901410-0.05g |

1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine |

1172092-88-4 | 95.0% | 0.05g |

$587.0 | 2025-03-21 | |

| Enamine | EN300-901410-10.0g |

1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine |

1172092-88-4 | 95.0% | 10.0g |

$3007.0 | 2025-03-21 | |

| Enamine | EN300-901410-1.0g |

1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine |

1172092-88-4 | 95.0% | 1.0g |

$699.0 | 2025-03-21 | |

| Enamine | EN300-901410-0.1g |

1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine |

1172092-88-4 | 95.0% | 0.1g |

$615.0 | 2025-03-21 | |

| Enamine | EN300-901410-5.0g |

1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine |

1172092-88-4 | 95.0% | 5.0g |

$2028.0 | 2025-03-21 | |

| Enamine | EN300-901410-2.5g |

1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine |

1172092-88-4 | 95.0% | 2.5g |

$1370.0 | 2025-03-21 | |

| Enamine | EN300-901410-0.25g |

1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine |

1172092-88-4 | 95.0% | 0.25g |

$642.0 | 2025-03-21 | |

| Enamine | EN300-901410-0.5g |

1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine |

1172092-88-4 | 95.0% | 0.5g |

$671.0 | 2025-03-21 | |

| Enamine | EN300-901410-5g |

1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine |

1172092-88-4 | 5g |

$2028.0 | 2023-09-01 | ||

| Enamine | EN300-901410-1g |

1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine |

1172092-88-4 | 1g |

$699.0 | 2023-09-01 |

1-(1,3-dimethyl-1H-pyrazol-5-yl)methylpiperazine 関連文献

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

2. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

1-(1,3-dimethyl-1H-pyrazol-5-yl)methylpiperazineに関する追加情報

Professional Introduction to Compound with CAS No. 1172092-88-4 and Product Name: 1-(1,3-dimethyl-1H-pyrazol-5-yl)methylpiperazine

The compound with the CAS number 1172092-88-4 and the product name 1-(1,3-dimethyl-1H-pyrazol-5-yl)methylpiperazine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The compound's molecular structure incorporates a pyrazole core, which is a heterocyclic aromatic ring system known for its versatility in medicinal chemistry. Specifically, the presence of a dimethyl-substituted pyrazole moiety at the 1-position and a methylpiperazine side chain at the 5-position contributes to its distinct chemical properties and biological activities.

Recent research in the field of heterocyclic chemistry has highlighted the importance of pyrazole derivatives in the development of novel therapeutic agents. The pyrazole scaffold is widely recognized for its ability to interact with various biological targets, making it a valuable component in drug design. In particular, the dimethyl-substituted pyrazole moiety in this compound enhances its pharmacological potential by influencing its electronic properties and binding affinity. This structural feature has been extensively studied in the context of developing compounds with enhanced bioavailability and reduced toxicity.

The methylpiperazine side chain is another critical component of this compound that contributes to its pharmacological profile. Piperazine derivatives are well-documented for their role as pharmacophores in numerous therapeutic areas, including central nervous system (CNS) disorders, antihistamines, and antimicrobial agents. The introduction of a methyl group at the piperazine nitrogen further modulates its pharmacokinetic properties, potentially improving solubility and metabolic stability. These modifications make 1-(1,3-dimethyl-1H-pyrazol-5-yl)methylpiperazine a promising candidate for further investigation in drug discovery.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The combination of the pyrazole and methylpiperazine moieties suggests that it may interact with multiple neurotransmitter systems, which could be beneficial for conditions such as depression, anxiety, and cognitive disorders. Preclinical studies have begun to explore these interactions, with initial findings indicating that this compound exhibits moderate affinity for certain serotonin receptors. This finding aligns with the broader trend in drug development towards targeting serotonin pathways for therapeutic effects.

Additionally, the structural features of this compound make it an attractive scaffold for further derivatization and optimization. Medicinal chemists have long recognized that modifying key functional groups can significantly alter a molecule's biological activity. In the case of 1-(1,3-dimethyl-1H-pyrazol-5-yl)methylpiperazine, researchers are exploring various strategies to enhance its potency and selectivity. For instance, introducing additional substituents at specific positions on the pyrazole ring could improve binding affinity to target receptors while minimizing off-target effects.

The synthesis of this compound also represents an important achievement in synthetic organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the core pyrazole ring. These synthetic methodologies not only highlight the ingenuity of modern organic synthesis but also provide a platform for producing other structurally related compounds.

In conclusion, 1-(1,3-dimethyl-1H-pyrazol-5-yl)methylpiperazine (CAS No. 1172092-88-4) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of a dimethyl-substituted pyrazole core and a methylpiperazine side chain positions it as a valuable tool for drug discovery efforts aimed at treating neurological disorders and other conditions. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutic agents.

1172092-88-4 (1-(1,3-dimethyl-1H-pyrazol-5-yl)methylpiperazine) 関連製品

- 1217838-71-5(Biopterin-d3)

- 2680730-49-6(4-acetamido-1-methyl-1H-pyrrole-3-carboxylic acid)

- 1352415-05-4(1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester)

- 1364890-03-8(Pyrrolidine, 4-fluoro-2-(3-fluorophenyl)-, (2R,4S)-)

- 64466-51-9(Benzaldehyde, 2-hydroxy-3,6-dimethoxy-)

- 372973-72-3((2E)-3-(2-ethylphenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 84-76-4(Dinonyl phthalate)

- 54397-84-1(12(S)-HHTrE)

- 2024477-38-9(1-Pyrrolidinecarboxylic acid, 2-methyl-3-(1-oxobutyl)-, 1,1-dimethylethyl ester)

- 1213691-14-5((2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol)